7-Octenyltrichlorsilan

Übersicht

Beschreibung

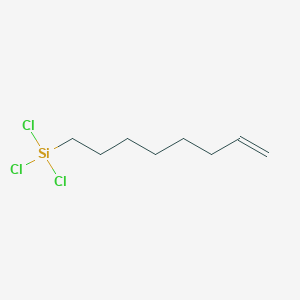

7-Octenyltrichlorosilane (OCT) is a chemical compound used in the formation of self-assembled monolayers (SAMs) on silicon wafers. It is characterized by an eight-carbon chain length and is known for its ability to form uniform, high-coverage films when deposited by contact printing on Si(100) surfaces. The growth kinetics and morphology of these films have been studied extensively, revealing insights into the adsorption kinetics and the effects of ambient conditions on film formation .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 7-Octenyltrichlorosilane, they do provide information on related compounds and their synthesis methods. For instance, the synthesis of diaryltetrathiasilolanes and the subsequent formation of silanethione compounds involve reactions with elemental sulfur and desulfurization processes . Additionally, the hydrolytic copolycondensation method is mentioned as a way to synthesize related silsesquioxanes, which could potentially be adapted for the synthesis of OCT by substituting appropriate precursors .

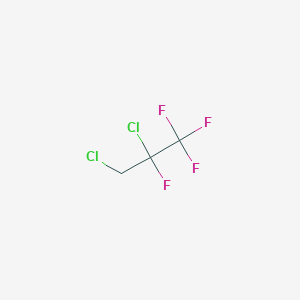

Molecular Structure Analysis

The molecular structure of OCT is not directly analyzed in the provided papers. However, the structure of related compounds, such as diaryltetrathiasilolanes, has been determined by X-ray crystallographic analysis . These insights into the molecular structure of similar compounds can be valuable when considering the reactivity and potential applications of OCT.

Chemical Reactions Analysis

The chemical reactions involving OCT primarily concern its ability to form SAMs on silicon wafers. The process involves contact printing, where the OCT is transferred from a stamp to the substrate. The morphology and quality of the resulting film are influenced by factors such as the ambient humidity, concentration of the ink, and the temperature during deposition . The reactivity of OCT in forming SAMs is crucial for its applications in surface modification and patterning.

Physical and Chemical Properties Analysis

The physical and chemical properties of OCT are inferred from its behavior during the formation of SAMs. The growth kinetics of OCT films are described to follow Langmuir adsorption kinetics, with the rate of film growth increasing with ambient humidity and ink concentration. The optimal conditions for forming uniform films involve careful control of the ink concentration to avoid the formation of siloxane polymers, which can occur due to hydrolysis of the ink on the stamp before printing . The physical properties, such as the film thickness and uniformity, are assessed using techniques like ellipsometry and atomic force microscopy.

Wissenschaftliche Forschungsanwendungen

- 7-Octenyltrichlorsilan (7OTCS) ist ein Derivat von Trichlorsilan, das auf verschiedenen Substraten eine selbstorganisierte Monoschicht (SAM) bildet . SAMs spielen eine entscheidende Rolle bei der Oberflächenmodifizierung, der Verbesserung der Haftung und der Veränderung der Oberflächeneigenschaften. Forscher verwenden 7OTCS, um funktionalisierte Oberflächen mit maßgeschneiderten Eigenschaften zu erzeugen.

- In der Materialwissenschaft wurde 7OTCS zur Funktionalisierung von mehrwandigen Kohlenstoffnanoröhren (MWNTs) eingesetzt . Durch die Silanisierung von MWNTs mit 7OTCS verbessern Forscher ihre Kompatibilität mit Silikonmatrizen. Diese funktionalisierten MWNTs zeigen eine verbesserte Dispersion in Verbundwerkstoffen und verbesserte mechanische Eigenschaften. Selbst bei geringen Füllgraden (bis zu 0,2 Gew.-%) erhöht sich der E-Modul um bis zu 50 %.

- This compound dient als vielseitiger Baustein für die Synthese verschiedener funktionalisierter Organosiliciumverbindungen . Forscher können seine terminale Vinylgruppe modifizieren, um maßgeschneiderte Derivate für spezifische Anwendungen zu erstellen.

Oberflächenmodifizierung und selbstorganisierte Monoschichten (SAMs)

Funktionalisierung von Kohlenstoffnanoröhren

Baustein für Organosiliciumverbindungen

Safety and Hazards

Wirkmechanismus

Target of Action

7-Octenyltrichlorosilane (OTTS) primarily targets a variety of substrates, forming a self-assembled monolayer (SAM) on them . This compound is often used in adhesion promotion and surface modification .

Mode of Action

The mode of action of OTTS involves the formation of a SAM on substrates. This is achieved through a process known as silanization, where OTTS interacts with the substrate, leading to changes in its surface characteristics . The terminal-vinyl group of OTTS plays an essential role in the dispersion of the functionalized multiwalled carbon nanotubes (f-MWNTs) in the composite and its mechanical properties .

Result of Action

The result of OTTS action is the formation of a SAM on various substrates, leading to changes in their surface characteristics. This can enhance the adhesion properties of the substrate and modify its surface characteristics . In the case of f-MWNTs, the Young’s modulus was shown to increase up to 50% at loading as low as 0.2 wt% .

Action Environment

Environmental factors can influence the action, efficacy, and stability of OTTS. For instance, the compound should be handled in well-ventilated areas due to its high volatility . It should also be kept away from strong oxidizing agents, acids, and bases to prevent dangerous reactions . Proper chemical handling and storage procedures should be followed when dealing with OTTS .

Eigenschaften

IUPAC Name |

trichloro(oct-7-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFISPHKHJHQREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068717 | |

| Record name | Trichloro-7-octenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52217-52-4 | |

| Record name | 7-Octenyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichloro-7-octen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trichloro-7-octen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloro-7-octenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro-7-octenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

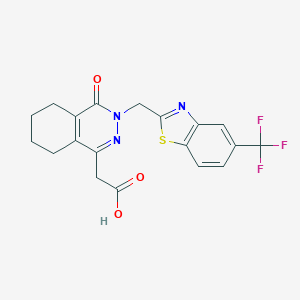

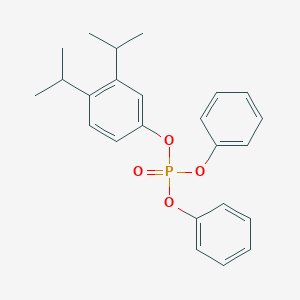

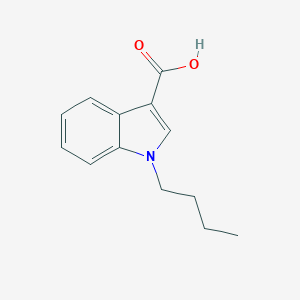

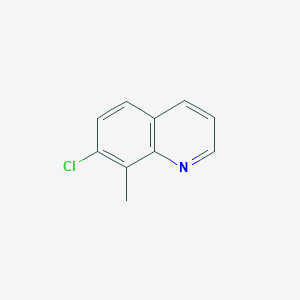

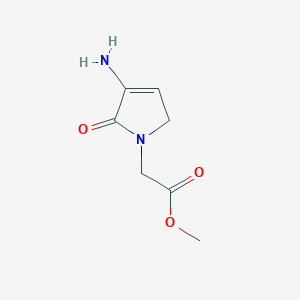

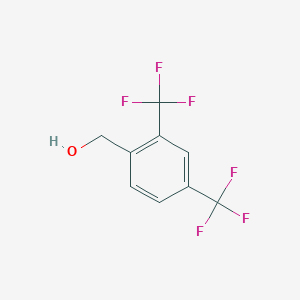

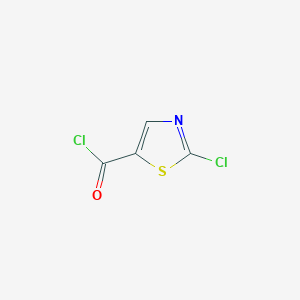

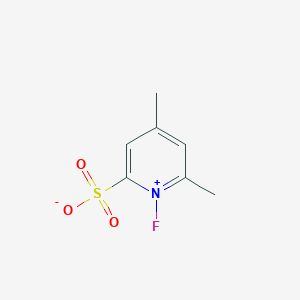

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid](/img/structure/B132741.png)

![Pyrido[2,3-b]pyrazine-2,3,6-triol](/img/structure/B132747.png)